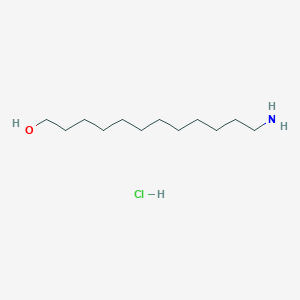
12-Aminododecan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Aminododecan-1-ol hydrochloride: is an organic compound with the molecular formula C12H27NO.HCl . It is a white to almost white powder or crystalline substance. This compound is primarily used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 12-Aminododecan-1-ol hydrochloride can be synthesized through the reaction of 12-Aminododecanol with hydrochloric acid. The reaction typically involves dissolving 12-Aminododecanol in a suitable solvent such as methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out at room temperature and the product is obtained by evaporating the solvent and recrystallizing the residue from a suitable solvent.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 12-Aminododecan-1-ol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form various amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of dodecanal or dodecanoic acid.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted dodecanol derivatives.
Applications De Recherche Scientifique
Chemistry: 12-Aminododecan-1-ol hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of surfactants, polymers, and other complex organic molecules.
Biology: In biological research, it is used as a reagent for the modification of biomolecules. It can be used to introduce amino groups into proteins or other biomolecules, facilitating further functionalization.
Medicine: The compound has potential applications in drug development. It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring long-chain amino alcohols.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, including surfactants and emulsifiers. It is also used in the formulation of personal care products and cosmetics.
Mécanisme D'action
The mechanism of action of 12-Aminododecan-1-ol hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with other molecules, facilitating interactions with proteins, nucleic acids, and other biomolecules. The long hydrophobic chain allows it to interact with lipid membranes, potentially altering membrane properties and affecting cellular processes.
Comparaison Avec Des Composés Similaires
12-Aminododecanol: The parent compound without the hydrochloride salt.
12-Aminododecanoic acid: An amino acid derivative with similar chain length.
1-Dodecanol: A long-chain alcohol with similar hydrophobic properties.
Uniqueness: 12-Aminododecan-1-ol hydrochloride is unique due to the presence of both an amino group and a long hydrophobic chain, making it versatile for various applications. The hydrochloride salt form enhances its solubility and stability, making it more suitable for certain industrial and research applications.
Propriétés
Formule moléculaire |
C12H28ClNO |
|---|---|
Poids moléculaire |
237.81 g/mol |
Nom IUPAC |
12-aminododecan-1-ol;hydrochloride |
InChI |
InChI=1S/C12H27NO.ClH/c13-11-9-7-5-3-1-2-4-6-8-10-12-14;/h14H,1-13H2;1H |
Clé InChI |
MBHCRDGQXFQJMU-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCO)CCCCCN.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8273599.png)
![1-(Benzo[b]furan-2-yl)but-1-en-3-one](/img/structure/B8273604.png)
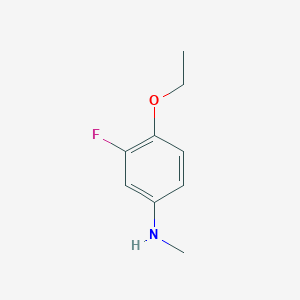
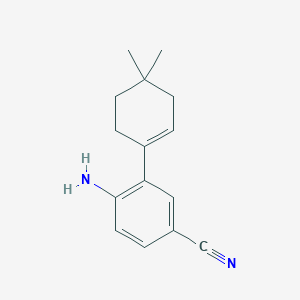
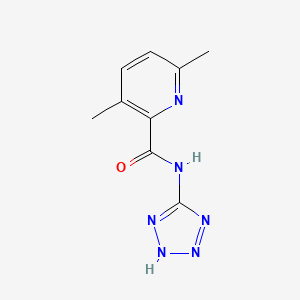
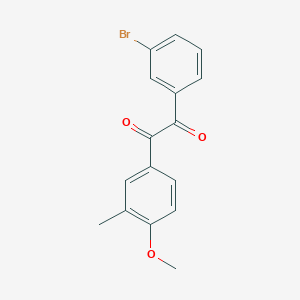
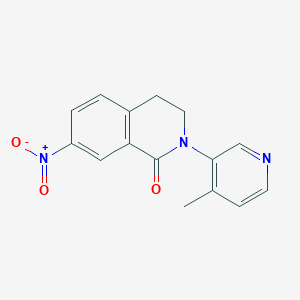
![3-(2-methoxyethyl)-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B8273649.png)
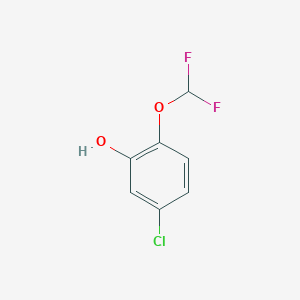
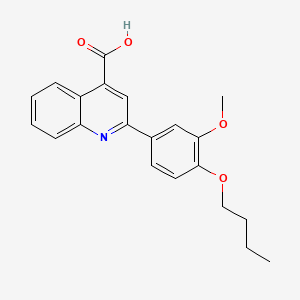

![1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-3-methoxy-1H-pyrazole](/img/structure/B8273671.png)
![12-bromo-4-chloro-6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B8273676.png)
![2-methoxy-10H-pyridazino[3,2-b]-quinazolin-10-one](/img/structure/B8273687.png)
